(5E)-3-(3-chlorophenyl)-5-[4-(propan-2-yloxy)benzylidene]imidazolidine-2,4-dione
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Overview
Description
(5E)-3-(3-chlorophenyl)-5-[4-(propan-2-yloxy)benzylidene]imidazolidine-2,4-dione is a synthetic organic compound characterized by its unique structure, which includes a chlorophenyl group, a propan-2-yloxybenzylidene group, and an imidazolidine-2,4-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-(3-chlorophenyl)-5-[4-(propan-2-yloxy)benzylidene]imidazolidine-2,4-dione typically involves a multi-step process. One common method includes the condensation of 3-chlorobenzaldehyde with 4-(propan-2-yloxy)benzaldehyde in the presence of a suitable base to form the intermediate benzylidene compound. This intermediate is then reacted with imidazolidine-2,4-dione under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(5E)-3-(3-chlorophenyl)-5-[4-(propan-2-yloxy)benzylidene]imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5E)-3-(3-chlorophenyl)-5-[4-(propan-2-yloxy)benzylidene]imidazolidine-2,4-dione is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In the field of biology and medicine, this compound has shown potential as a pharmacophore for the development of new drugs. Its structural features make it a candidate for targeting specific biological pathways, and it has been investigated for its potential anti-inflammatory and anticancer properties.
Industry
In industry, this compound is used in the development of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various applications, including the production of high-performance materials.
Mechanism of Action
The mechanism of action of (5E)-3-(3-chlorophenyl)-5-[4-(propan-2-yloxy)benzylidene]imidazolidine-2,4-dione involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
- (5E)-3-(3-chlorophenyl)-5-[4-(methoxy)benzylidene]imidazolidine-2,4-dione
- (5E)-3-(3-chlorophenyl)-5-[4-(ethoxy)benzylidene]imidazolidine-2,4-dione
- (5E)-3-(3-chlorophenyl)-5-[4-(butoxy)benzylidene]imidazolidine-2,4-dione
Uniqueness
Compared to similar compounds, (5E)-3-(3-chlorophenyl)-5-[4-(propan-2-yloxy)benzylidene]imidazolidine-2,4-dione is unique due to the presence of the propan-2-yloxy group, which can influence its reactivity and interaction with biological targets. This structural feature may enhance its potential as a pharmacophore and its applicability in various industrial processes.
Properties
Molecular Formula |
C19H17ClN2O3 |
---|---|
Molecular Weight |
356.8 g/mol |
IUPAC Name |
(5E)-3-(3-chlorophenyl)-5-[(4-propan-2-yloxyphenyl)methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C19H17ClN2O3/c1-12(2)25-16-8-6-13(7-9-16)10-17-18(23)22(19(24)21-17)15-5-3-4-14(20)11-15/h3-12H,1-2H3,(H,21,24)/b17-10+ |
InChI Key |
HBUNYHFCBZHQSD-LICLKQGHSA-N |
Isomeric SMILES |
CC(C)OC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=O)N2)C3=CC(=CC=C3)Cl |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C=C2C(=O)N(C(=O)N2)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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